5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Catalog No.
S726764
CAS No.
76480-99-4
M.F
C4H3F3N2O
M. Wt
152.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

CAS Number

76480-99-4

Product Name

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

IUPAC Name

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10)

InChI Key

POUDXLOEZWUVFL-UHFFFAOYSA-N

SMILES

C1=C(NNC1=O)C(F)(F)F

Canonical SMILES

C1=C(NNC1=O)C(F)(F)F

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one (CAS 76480-99-4) is a specialized fluorinated heterocyclic scaffold procured primarily for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Unlike standard non-fluorinated pyrazolones, this compound features a strongly electron-withdrawing trifluoromethyl (CF3) group that fundamentally alters its tautomeric equilibrium and lowers its pKa. Buyers prioritize this exact compound over its methyl-substituted analogs (such as 5-methyl-1H-pyrazol-3(2H)-one) because the CF3 moiety imparts critical metabolic stability, enhances downstream lipophilicity, and hyper-activates the C4 position for rapid multicomponent cyclizations. It serves as an indispensable precursor when standard pyrazolone building blocks fail to meet the strict pharmacokinetic or process-chemistry requirements of modern drug design [1].

Substituting 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one with generic alternatives like 5-methyl-1H-pyrazol-3(2H)-one leads to critical failures in both synthetic processability and end-product performance. The absence of the CF3 group raises the pKa of the pyrazolone ring by over two units, requiring harsher basic conditions for deprotonation which can degrade sensitive intermediates during scale-up. Furthermore, in application-critical performance, replacing the CF3 group with a methyl group removes a vital metabolic shield, rendering the resulting API highly susceptible to rapid cytochrome P450-mediated oxidation. Consequently, for workflows requiring precise regiocontrol during N-alkylation or extended in vivo half-lives, generic non-fluorinated substitution is not a viable procurement strategy [1].

Thermodynamic Acidity and Deprotonation Kinetics

The incorporation of the strongly electronegative trifluoromethyl group drastically alters the thermodynamic acidity of the pyrazolone core. Predictive and experimental physicochemical models indicate that 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one exhibits a pKa of approximately 7.37, compared to the baseline 5-methyl-1H-pyrazol-3(2H)-one which has a pKa of roughly 9.6 . This >2.2-unit reduction in pKa means the fluorinated compound can be fully deprotonated under much milder basic conditions. For scale-up procurement, this allows chemists to utilize weaker bases (e.g., carbonates) rather than aggressive alkoxides, preventing the base-catalyzed degradation of sensitive functional groups in complex API precursors.

Evidence DimensionThermodynamic Acidity (pKa)
Target Compound DatapKa ~ 7.37
Comparator Or Baseline5-Methyl-1H-pyrazol-3(2H)-one (pKa ~ 9.6)
Quantified Difference>2.2 pKa unit reduction
ConditionsAqueous solution, standard temperature

Enables the use of milder bases during scale-up synthesis, preventing base-catalyzed degradation of sensitive functional groups in complex API precursors.

Electrophilic Reactivity at C4 in Multicomponent Cyclizations

The electron-withdrawing nature of the CF3 group significantly increases the acidity of the C4 methylene protons in the keto tautomer, accelerating its reactivity as a nucleophile in condensation reactions. In multicomponent reactions—such as the synthesis of chromeno[2,3-c]pyrazoles via condensation with salicylaldehydes—CF3-pyrazolones demonstrate faster reaction kinetics compared to 5-methyl-1H-pyrazol-3(2H)-one [1]. Class-level studies show these fluorinated precursors achieve conversion rates of >85% yield in 10-30 minutes under solvent-free or 'on-water' conditions, whereas non-fluorinated analogs typically require prolonged heating or organic solvents to achieve comparable yields.

Evidence DimensionC4-Methylene Reactivity / Condensation Yield
Target Compound DataRapid condensation, >85% yield in multicomponent cyclizations
Comparator Or BaselineNon-fluorinated pyrazolones (slower kinetics, often requiring harsher conditions)
Quantified DifferenceSignificantly reduced reaction time and higher crude purity
ConditionsSolvent-free or 'on-water' multicomponent assembling

Reduces cycle times and solvent waste in industrial manufacturing, directly lowering the cost of goods sold (COGS) for complex heterocyclic scaffolds.

Downstream Lipophilicity and Metabolic Shielding

For medicinal chemistry procurement, the ultimate value of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one lies in its effect on the final API's pharmacokinetic profile. Replacing a standard methyl-pyrazolone core with this trifluoromethylated scaffold typically increases the partition coefficient (LogP) of the resulting molecule by 0.6 to 1.0 units, enhancing membrane permeability [1]. Furthermore, the robust C-F bonds completely block metabolic oxidation at the 5-position, a common degradation pathway for 5-methyl pyrazolones mediated by hepatic CYP450 enzymes. This makes the CF3 variant a necessary procurement choice for achieving target in vivo half-lives.

Evidence DimensionLipophilicity (LogP) Contribution
Target Compound DataAdds ~0.6 - 1.0 to LogP; blocks C-oxidation
Comparator Or Baseline5-Methyl-1H-pyrazol-3(2H)-one (lower LogP, susceptible to oxidation)
Quantified Difference~+0.8 LogP shift and elimination of a primary metabolic liability
ConditionsIn silico / in vitro pharmacokinetic profiling of derived APIs

Crucial for drug discovery programs requiring enhanced membrane permeability and prolonged in vivo half-life without redesigning the entire molecular scaffold.

Precursor for Kinase Inhibitor APIs

Leveraging its unique pKa and tautomeric stability, this compound is the optimal starting material for synthesizing pyrazolo-fused kinase inhibitors where the CF3 group is required for deep binding pocket lipophilic interactions and metabolic shielding [1].

Green-Chemistry Multicomponent Heterocyclic Synthesis

Due to the highly activated C4 position, it is the preferred pyrazolone for solvent-free or 'on-water' multicomponent assembling (e.g., forming chromeno[2,3-c]pyrazoles) with high atom economy and reduced cycle times [1].

Agrochemical Fluorinated Building Block

Procured for the development of next-generation herbicides and fungicides, where the metabolic stability of the CF3 group prevents rapid environmental degradation and extends the duration of action compared to methyl-pyrazolone derivatives [1].

XLogP3

0.6

Wikipedia

5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Dates

Last modified: 08-15-2023

Explore Compound Types